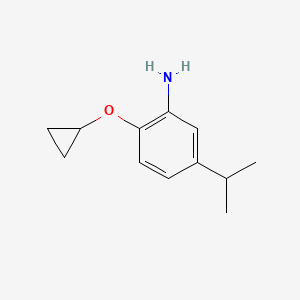![molecular formula C7H7BrN4 B14845803 (6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine CAS No. 944903-07-5](/img/structure/B14845803.png)
(6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a bromine atom at the 6-position and a methanamine group at the 3-position of the imidazo[1,2-a]pyrimidine ring system imparts unique chemical and biological properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines. The reaction proceeds via a one-pot tandem cyclization/bromination process, often using tert-butyl hydroperoxide (TBHP) as an oxidant . The reaction conditions are generally mild and do not require the use of a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions: (6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.
Cyclization Reactions: The methanamine group can participate in cyclization reactions, forming new ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like TBHP and hydrogen peroxide are often used.
Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can have different biological activities and applications.
Applications De Recherche Scientifique
(6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mécanisme D'action
The mechanism of action of (6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine involves its interaction with specific molecular targets. The bromine atom and the methanamine group play crucial roles in binding to these targets. The compound can modulate various biological pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes or receptors, thereby altering cellular processes and exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
(6-Bromoimidazo[1,2-A]pyridin-3-YL)methanamine: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
3-Bromoimidazo[1,2-A]pyridines: These compounds share the imidazo[1,2-a] core but differ in the substitution pattern and ring structure.
Uniqueness: (6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine is unique due to the presence of both a bromine atom and a methanamine group, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development .
Propriétés
Numéro CAS |
944903-07-5 |
|---|---|
Formule moléculaire |
C7H7BrN4 |
Poids moléculaire |
227.06 g/mol |
Nom IUPAC |
(6-bromoimidazo[1,2-a]pyrimidin-3-yl)methanamine |
InChI |
InChI=1S/C7H7BrN4/c8-5-2-10-7-11-3-6(1-9)12(7)4-5/h2-4H,1,9H2 |
Clé InChI |
IKYWBQUIPLYHHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N2C=C(C=NC2=N1)Br)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


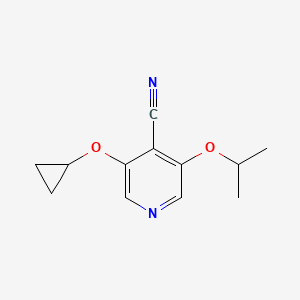
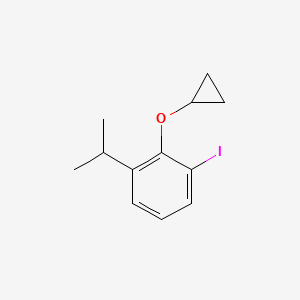
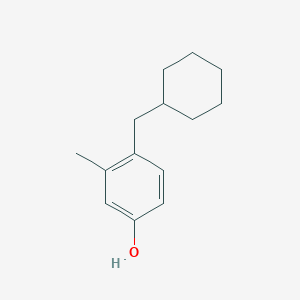


![2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B14845751.png)
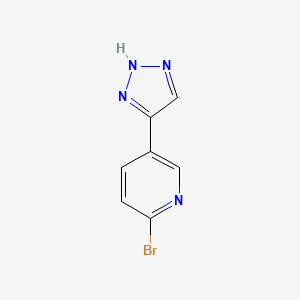
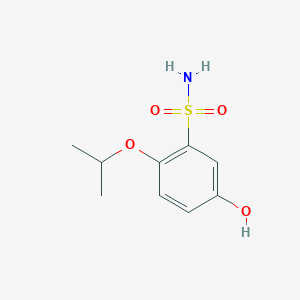


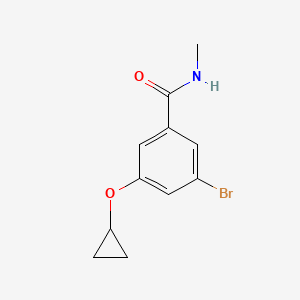

![1-[2-(4-Methylphenyl)-1H-imidazol-5-YL]methanamine](/img/structure/B14845785.png)
